Thietane 1,1-dioxide

Lipophilicity Physicochemical Properties Drug Design

Replacing oxetane rings without sacrificing stability or solubility is a persistent challenge in lead optimization. Thietane 1,1-dioxide (trimethylene sulfone) directly addresses this with a LogP of -1.24 and a chemically robust sulfone core that resists ring-opening at elevated temperatures. • Drug Discovery: Enables >10-fold target potency improvement in LpxC inhibitor programs via specific hydrogen-bonding interactions unattainable with oxetane or azetidine isosteres. • Synthetic Reliability: Stable at 110 °C in toluene; delivers 93% isolated yields in multi-step sequences, enabling late-stage derivatization and library generation. • Supply Chain: Available from multiple global stock points with ambient shipping; no DEA or REACH restrictions for R&D procurement.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 5687-92-3
Cat. No. B1361838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietane 1,1-dioxide
CAS5687-92-3
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C1
InChIInChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2
InChIKeyFCFMKFHUNDYKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thietane 1,1-Dioxide: A Stable Cyclic Sulfone Scaffold


Thietane 1,1-dioxide, also known as trimethylene sulfone, is a four-membered heterocyclic sulfone . It is the smallest cyclic sulfone and a stable, oxidation-resistant analog of cyclobutane and oxetane . Its structure provides a unique balance of low lipophilicity and high chemical stability, making it a distinct scaffold for drug discovery and materials science [1].

Thietane 1,1-Dioxide: Why Generic Substitution Fails


Generic substitution of thietane 1,1-dioxide with other four-membered heterocycles like oxetane, azetidine, or unoxidized thietane is not feasible due to fundamental differences in physicochemical properties and biological activity. The sulfone group dramatically alters lipophilicity, solubility, and ring geometry compared to other rings [1]. Critically, the oxidation state of the sulfur atom directly dictates the molecule's steric and electronic profile, leading to a >10-fold difference in target inhibition potency compared to oxetane analogs [2]. Furthermore, the reduced ring strain of thietane 1,1-dioxide compared to oxetane imparts greater chemical stability, preventing undesired ring-opening reactions during synthesis or biological assays [3].

Thietane 1,1-Dioxide: Head-to-Head Comparisons


Lipophilicity Reduction Over Unoxidized Thietane

Oxidation of thietane to thietane 1,1-dioxide results in a substantial reduction in lipophilicity, a crucial parameter for oral drug absorption. The calculated LogP value for thietane 1,1-dioxide is -1.24, compared to a LogP of 1.123 for the unoxidized parent thietane [1][2]. This shift from a moderately lipophilic to a hydrophilic profile enables better aqueous solubility and can reduce off-target binding associated with high lipophilicity .

Lipophilicity Physicochemical Properties Drug Design

LpxC Inhibition Potency Over Oxetane

In the context of developing LpxC inhibitors for antibacterial therapy, replacing an oxetane ring with a thietane 1,1-dioxide moiety led to a dramatic improvement in biological activity. The thietane 1,1-dioxide derivative exhibited a >10-fold increase in LpxC inhibitory potency compared to its direct oxetane analog [1]. This gain is attributed to the sulfone group's ability to form stabilizing hydrogen bonds with a key lysine residue in the enzyme's active site, a capacity not present in the oxetane ring [2].

Antibacterial LpxC Inhibitor Structure-Activity Relationship

Synthetic Stability vs. Thiete 1,1-Dioxide

The 3,3-disubstituted thietane 1,1-dioxides demonstrate high chemical stability under elevated temperatures, which is critical for their utility in further synthetic transformations. Under optimized conditions at 110 °C in toluene, the desired thietane dioxide product was obtained in 93% isolated yield with minimal formation of the elimination side product (thiete 1,1-dioxide) [1]. This contrasts with reactions at lower temperatures or with other catalysts, where significant amounts of the unsaturated thiete dioxide side product are formed, reducing the yield of the target saturated ring [2].

Chemical Stability Synthetic Methodology Cross-Coupling

Lipophilicity Reduction vs. Cyclobutane

Thietane 1,1-dioxide serves as a superior bioisostere for cyclobutane in medicinal chemistry due to its ability to significantly lower lipophilicity while only modestly increasing molecular volume. The calculated LogP for thietane 1,1-dioxide is -1.24, which is markedly lower than that of typical cyclobutane-containing aliphatic hydrocarbons [1]. This property addresses a common challenge in drug discovery where cyclobutane incorporation can lead to excessively lipophilic molecules with poor drug-like properties [2].

Bioisostere Lipophilicity Molecular Properties

Thietane 1,1-Dioxide Applications


Oxetane Replacement for LpxC Inhibition

In medicinal chemistry programs targeting Gram-negative bacterial infections, researchers should prioritize thietane 1,1-dioxide as a replacement for oxetane rings in LpxC inhibitor scaffolds. Evidence shows this substitution can yield a >10-fold increase in target potency due to specific hydrogen-bonding interactions with the enzyme's active site [1]. This represents a high-impact, structure-based approach to improving lead compound activity.

Lipophilicity Tuning via Scaffold Hopping

In drug discovery, controlling lipophilicity is crucial for optimizing ADME properties. Thietane 1,1-dioxide provides a strategic advantage over both unoxidized thietane (LogP 1.123) and cyclobutane isosteres, as its LogP of -1.24 offers a much more favorable hydrophilic profile [2]. This allows medicinal chemists to 'hop' to a new scaffold that maintains the desired 3D shape but dramatically improves solubility and reduces potential off-target toxicity associated with high lipophilicity [3].

Robust Building Block for Multi-Step Synthesis

For synthetic chemists, thietane 1,1-dioxide is a robust and reliable building block. Unlike more reactive four-membered rings, it exhibits high chemical stability at elevated temperatures (e.g., 110 °C in toluene), enabling complex, multi-step synthetic sequences and late-stage derivatizations [4]. High isolated yields (e.g., 93%) for key intermediates demonstrate its practical utility in generating diverse compound libraries for biological screening [5].

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